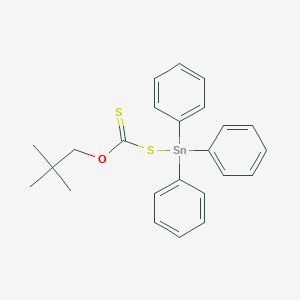

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMPT and has various applications in different fields of study.

Mechanism of Action

DMPT is believed to work by inhibiting the growth of microorganisms. It does this by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. DMPT also stimulates the secretion of growth hormone in animals, leading to increased growth rates.

Biochemical and Physiological Effects

DMPT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of digestive enzymes in animals, leading to improved nutrient absorption. DMPT has also been found to improve the immune system of animals by increasing the production of antibodies. Additionally, DMPT has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also stable under different environmental conditions, making it suitable for use in various experiments. However, DMPT has some limitations. It is toxic to aquatic organisms and can cause environmental damage if not used properly. Additionally, its effects on humans are not well understood, and further research is needed to determine its safety.

Future Directions

Several future directions for DMPT research can be identified. One area of interest is the development of new methods for synthesizing DMPT that are more efficient and environmentally friendly. Another area of interest is the investigation of DMPT's effects on different microorganisms and its potential use as an antimicrobial agent. Additionally, further research is needed to determine the safety and efficacy of DMPT in humans and animals.

Conclusion

In conclusion, DMPT is a chemical compound that has various applications in scientific research. It is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base. DMPT has been found to have antimicrobial, antifungal, and antiviral activities, and it has been used as a growth promoter in aquaculture and animal feed. DMPT works by inhibiting the growth of microorganisms, stimulating the secretion of growth hormone in animals, and improving the immune system of animals. DMPT has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its safety and efficacy in humans and animals.

Synthesis Methods

DMPT is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and takes about 24 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.

Scientific Research Applications

DMPT has been widely used in scientific research due to its unique properties. It has been found to have antimicrobial, antifungal, and antiviral activities. DMPT has also been used as a growth promoter in aquaculture and animal feed. Additionally, it has been used in the synthesis of other organic compounds.

properties

IUPAC Name |

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKVTIZLQNLEBA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26OS2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)